![molecular formula C24H23N3O3S B3020235 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-4-ylmethyl)benzamide CAS No. 923202-37-3](/img/structure/B3020235.png)
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-4-ylmethyl)benzamide
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Overview
Description
The compound “N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-4-ylmethyl)benzamide” is a complex organic molecule that contains several functional groups, including a benzothiazole ring, a pyridine ring, and an amide group . These functional groups suggest that the compound could have a variety of biological activities .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through coupling reactions . For example, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid to yield benzamide derivatives .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzothiazole and pyridine rings suggests a planar structure, while the amide group could introduce some degree of polarity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzothiazole and pyridine rings, as well as the amide group. These functional groups could participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiazole and pyridine rings could contribute to its aromaticity and potentially its solubility in organic solvents .Scientific Research Applications
- However, the specific compound you mentioned has not been deeply explored as a visible-light organophotocatalyst .
- Applications include organic transformations, such as Minisci-type decarboxylative alkylation of electron-deficient heteroarenes under both batch and continuous flow conditions .
- For instance, certain [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent activity against prostate cancer cells .
Photovoltaics and Fluorescent Sensors
Visible-Light Organophotocatalysis
Antitumor and Cytotoxic Activity
Novel Derivatives for Medicinal Chemistry
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Biochemical Pathways
Thiazole derivatives have been found to interact with a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, which could result in a variety of molecular and cellular effects .
Action Environment
The solubility properties of thiazole derivatives may influence their action and stability in different environments .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-(pyridin-4-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-15-8-9-16(2)22-20(15)26-24(31-22)27(14-17-10-12-25-13-11-17)23(28)18-6-5-7-19(29-3)21(18)30-4/h5-13H,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRTUBDXGAMSUNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(CC3=CC=NC=C3)C(=O)C4=C(C(=CC=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-4-ylmethyl)benzamide |
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